molecular formula C13H12O5 B1598458 5-(2-Methoxy-phenoxymethyl)-furan-2-carboxylic acid CAS No. 339292-54-5

5-(2-Methoxy-phenoxymethyl)-furan-2-carboxylic acid

Cat. No. B1598458
M. Wt: 248.23 g/mol
InChI Key: XJPSQFNUKMCBOD-UHFFFAOYSA-N
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Description

5-(2-Methoxy-phenoxymethyl)-furan-2-carboxylic acid, also known as 5-MPMF, is a versatile organic compound with a wide range of applications in the field of synthetic chemistry. It is a furan derivative with a carboxylic acid group that can be used as a building block in organic synthesis. This compound has been studied extensively in recent years, and its potential uses in scientific research have been explored.

Scientific Research Applications

Specific Scientific Field

This falls under the field of Organic Chemistry and Material Science .

Summary of the Application

m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Methods of Application or Experimental Procedures

The synthesis of m-aryloxy phenols involves the use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions .

Results or Outcomes

m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Phenoxy Acetamide Derivatives

Specific Scientific Field

This falls under the field of Medicinal Chemistry .

Summary of the Application

Phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) are being studied for their potential as therapeutic candidates .

Methods of Application or Experimental Procedures

The synthesis of phenoxy acetamide derivatives involves the reaction of substituted phenols with chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .

Results or Outcomes

The synthesized phenoxy acetamide derivatives are being studied for their potential pharmacological activities .

Safety And Hazards

Information on safety and hazards is not readily available. Researchers should exercise caution and follow standard laboratory safety protocols when handling this compound .

properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-16-10-4-2-3-5-11(10)17-8-9-6-7-12(18-9)13(14)15/h2-7H,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPSQFNUKMCBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390112
Record name 5-[(2-Methoxyphenoxy)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Methoxyphenoxy)methyl]furan-2-carboxylic acid

CAS RN

339292-54-5
Record name 5-[(2-Methoxyphenoxy)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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